5-(Ethanesulfonyl)-3-phenyl-1H-1,2,4-triazole
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Overview
Description
5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethylsulfonyl group at the 5-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethylsulfonyl chloride to form an intermediate, which then undergoes cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The phenyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-3-phenyl-1H-1,2,4-triazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
5-(Ethylsulfonyl)-3-phenyl-1H-1,2,3-triazole: Similar structure but with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
5-(Ethylsulfonyl)-3-phenyl-1H-1,2,4-triazole is unique due to the specific positioning of the ethylsulfonyl and phenyl groups on the triazole ring, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the phenyl group contributes to its binding affinity and specificity towards molecular targets .
Properties
CAS No. |
924663-88-7 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-ethylsulfonyl-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O2S/c1-2-16(14,15)10-11-9(12-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
QQMHGUPRSLUKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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